Differential Potency in Microglial NO Inhibition: Tanzawaic Acid B vs. Tanzawaic Acid A
In a direct head-to-head comparative screen of tanzawaic acid congeners for anti-inflammatory effects in LPS-activated murine BV-2 microglial cells, tanzawaic acid B (compound 5) inhibited nitric oxide (NO) production with an IC50 value of 42.5 μM. Under identical experimental conditions, tanzawaic acid A (compound 2) exhibited significantly greater potency with an IC50 of 7.1 μM, while 2E,4Z-tanzawaic acid D (compound 1) showed an IC50 of 37.8 μM [1]. This 6-fold potency difference between tanzawaic acid A and B, measured in the same assay, demonstrates that side-chain structural variations confer functionally meaningful differences in anti-inflammatory activity.
| Evidence Dimension | NO production inhibition in LPS-activated BV-2 microglia (IC50) |
|---|---|
| Target Compound Data | 42.5 μM |
| Comparator Or Baseline | Tanzawaic acid A: 7.1 μM; 2E,4Z-Tanzawaic acid D: 37.8 μM |
| Quantified Difference | 6.0-fold lower potency vs. Tanzawaic acid A; 1.1-fold difference vs. 2E,4Z-Tanzawaic acid D |
| Conditions | LPS-activated murine BV-2 microglial cells, in vitro assay |
Why This Matters
Researchers designing neuroinflammation or microglial activation studies should select tanzawaic acid B specifically when moderate-potency NO inhibition is required, as substituting tanzawaic acid A would introduce a 6-fold potency shift that alters experimental dose-response parameters.
- [1] Quang TH, Ngan NT, Ko W, Kim DC, Yoon CS, Sohn JH, Yim JH, Kim YC, Oh H. Tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) with anti-inflammatory and PTP1B inhibitory activities. Bioorg Med Chem Lett. 2014;24(24):5787-5791. View Source
